3-Pyridineacetic acid

Receptor Pharmacology Binding Affinity Metabolite

3-Pyridineacetic acid (501-81-5) is the definitive 3-pyridyl scaffold for CYP17A1 inhibition—a low-nanomolar activity lost with 2- or 4-pyridyl isomers. Its negligible interference in nicotinic acid uptake assays makes it the inert tracer of choice for nicotine metabolism LC-MS/MS. With defined GPR109A/nAChR binding (Ki=403 nM), it enables clean pharmacological profiling. Batch-controlled ≥98% HPLC purity and sharp mp 144-146°C ensure reproducibility in medicinal chemistry and process development. Procure now to accelerate HIV integrase and hormone-dependent cancer programs.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 501-81-5
Cat. No. B1212914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacetic acid
CAS501-81-5
Synonyms2-(3-pyridine)acetic acid
3-pyridineacetic acid
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)O
InChIInChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)
InChIKeyWGNUNYPERJMVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineacetic Acid (CAS 501-81-5): An Overview for Scientific Procurement


3-Pyridineacetic acid (CAS 501-81-5), also known as 3-pyridylacetic acid, is a higher homologue of nicotinic acid (niacin) and a key breakdown product of nicotine and other tobacco alkaloids . It is a pyridine monocarboxylic acid with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol [1]. As a synthetic intermediate and research tool, it exhibits defined binding affinities to specific receptors, including GPR109A (HCA2), and serves as a versatile scaffold in medicinal chemistry, particularly for the development of derivatives with diverse biological activities .

3-Pyridineacetic Acid Procurement: Why In-Class Substitution Is Not a Straightforward Process


In-class substitution of 3-pyridineacetic acid with seemingly similar analogs (e.g., 2- or 4-pyridylacetic acid, or other 3-substituted pyridines) is not scientifically or technically straightforward due to pronounced differences in biological activity and chemical behavior. For example, the structural position of the acetic acid moiety on the pyridine ring is critical; its placement at the 3-position is essential for optimal inhibition of the human testicular 17 alpha-hydroxylase/C17,20-lyase enzyme, a feature not observed with the 4-pyridine analog [1]. Furthermore, data on the uptake of nicotinic acid derivatives demonstrate that different 3-substitutions lead to profoundly different outcomes, with 3-pyridyl-acetic acid showing negligible inhibition of nicotinic acid uptake, in stark contrast to a carboxyl group directly on the ring, which is a potent inhibitor [2]. These variations underscore that the specific molecular geometry and electronic properties of the 3-pyridineacetic acid scaffold cannot be assumed for its analogs, making direct substitution a high-risk endeavor for any established or novel experimental system.

3-Pyridineacetic Acid: A Quantitative Evidence Guide for Differentiated Selection


Quantitative Receptor Binding: 3-Pyridineacetic Acid vs. Nicotinic Acid at GPR109A

3-Pyridineacetic acid, a higher homologue of nicotinic acid, demonstrates a measurable, albeit lower, binding affinity for the G-protein coupled receptor GPR109A (HCA2) . This quantitative difference is critical for researchers using it as a tool compound or metabolic tracer, where its activity must be distinguished from that of the endogenous ligand or parent drug.

Receptor Pharmacology Binding Affinity Metabolite

Critical Scaffold for Potent and Selective CYP17A1 Inhibition

The 3-pyridineacetic acid scaffold is essential for achieving high potency and selectivity in inhibiting human CYP17A1 (17 alpha-hydroxylase/C17,20-lyase) [1]. While the free acid itself may not be the final drug, its derivatives demonstrate that the 3-pyridyl substitution pattern is non-negotiable for this activity, with the 4-pyridyl analogs failing to achieve the same level of inhibition [2]. This establishes the 3-pyridineacetic acid core as a privileged and structurally validated starting point for developing potent CYP17A1 inhibitors for hormone-dependent cancers.

Medicinal Chemistry Enzyme Inhibition Cancer Therapeutics

Quantified Lack of Off-Target Activity on Nicotinic Acid Transport

3-Pyridyl-acetic acid exhibits a clear functional divergence from its close structural analogs in its inability to inhibit the uptake of nicotinic acid [1]. This negative data is a critical point of differentiation, demonstrating that the compound does not interfere with a key metabolic pathway relevant to its parent molecule. This property is particularly valuable when the compound is used as an inert tracer or a negative control in studies of nicotinic acid transport and metabolism.

Metabolite Specificity Transporter Assays Mechanistic Studies

Verified Analytical Performance: Quantifiable Purity Specifications for Reproducible Research

For procurement, ensuring material quality is paramount. 3-Pyridineacetic acid from reputable vendors is characterized by strict, quantifiable purity specifications, which are essential for reproducible research . The compound is supplied with a documented purity of ≥99% by HPLC, ensuring minimal interference from unknown impurities. Its defined physical properties, such as a melting point range of 140-146 °C, serve as an immediate, practical quality check upon receipt, verifying identity and initial purity before use in sensitive assays.

Analytical Chemistry Quality Control Reproducibility

3-Pyridineacetic Acid (CAS 501-81-5): Recommended Application Scenarios


Medicinal Chemistry: A Privileged Scaffold for CYP17A1 and HIV Integrase Inhibitors

Procurement of 3-pyridineacetic acid is strategically sound for medicinal chemistry groups focused on developing inhibitors for hormone-dependent cancers or HIV. The 3-pyridine core is a validated pharmacophore essential for achieving potent, low-nanomolar inhibition of CYP17A1 , while its derivatives are patented as novel inhibitors of HIV replication, specifically targeting HIV integrase . Using this scaffold provides a direct entry point into these high-value therapeutic areas, offering a structural starting point that is both potent and patented, which can accelerate lead discovery and optimization.

Biochemical and Analytical Research: A Defined Metabolite with Validated Assay Performance

3-Pyridineacetic acid is an optimal standard or tracer for analytical and biochemical studies involving nicotine metabolism. Its well-documented and quantifiable lack of cross-reactivity in nicotinic acid transport assays makes it a reliable and inert marker, preventing confounding results. Furthermore, its defined receptor binding profile to targets like GPR109A and its availability as a high-purity standard (≥99% HPLC) ensure it is suitable for developing robust and reproducible LC-MS/MS assays, as demonstrated by its use as an internal standard (in deuterated form) for quantifying related metabolites in biological matrices [4].

Chemical Biology and Receptor Pharmacology: A Selective GPR109A and nAChR Probe

Research groups investigating the GPR109A (HCA2) or nicotinic acetylcholine receptors (nAChRs) can utilize 3-pyridineacetic acid as a distinct pharmacological probe. Its measured binding affinities (Ki = 403 nM for GPR109A and Ki = 403 nM for nAChRs) provide a specific, quantitative profile that differentiates it from the higher affinity of the endogenous ligand nicotinic acid. This makes it a valuable tool for structure-activity relationship (SAR) studies and for investigating the functional consequences of partial or lower-affinity receptor engagement, without the potent physiological effects of the full agonist.

Process Chemistry: A Definitive Intermediate Requiring Stringent Quality Control

In multi-step organic syntheses, particularly those leading to complex heterocycles or pharmaceuticals, the use of a high-purity, fully characterized intermediate like 3-pyridineacetic acid is critical. The compound's specified purity (≥99% by HPLC) and defined physical constants (e.g., a sharp melting point of 144-146°C) provide procurement specialists and process chemists with immediate, actionable quality metrics. This ensures batch-to-batch consistency, minimizes the introduction of side products from impurities, and simplifies purification steps, directly contributing to higher yields and more reliable scale-up processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.